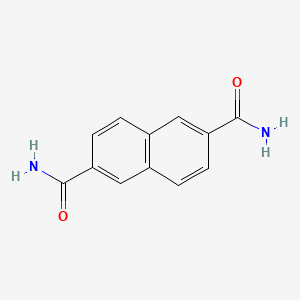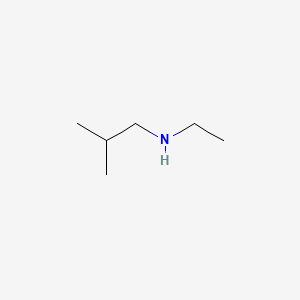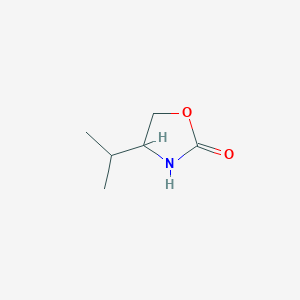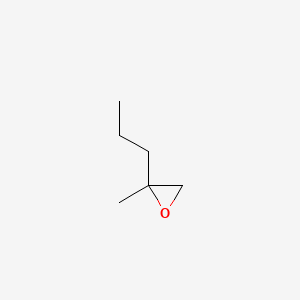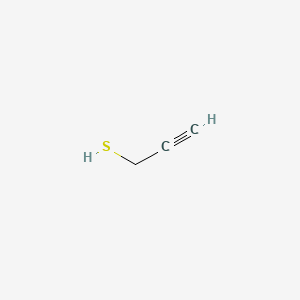
N-(4-fluorophenyl)-4-nitrobenzamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-nitrobenzamide, also known as FNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNBA belongs to the class of organic compounds known as nitrobenzamides and is widely used in the synthesis of other compounds.
Applications De Recherche Scientifique
1. Synthesis and Application in Drug Development
N-(4-fluorophenyl)-4-nitrobenzamide is a notable molecule in the field of pharmaceutical research. More than 200 new molecules, including nitrobenzamide derivatives, have been synthesized for developing original drugs. These compounds have been instrumental in the creation of drugs like nibentan and niferidyl, highlighting their significance in pharmacotherapeutics (Скачилова et al., 2019).
2. Molecular Docking and Spectroscopic Analysis
The molecular docking and vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a compound structurally similar to N-(4-fluorophenyl)-4-nitrobenzamide, indicate potential applications in antibacterial drug development. Its HOMO-LUMO gap and hyperpolarizability values suggest potential uses in electro-optical applications (Dwivedi & Kumar, 2019).
3. Crystal Structure and Frameworks
Research on isomeric N-(iodophenyl)nitrobenzamides, closely related to N-(4-fluorophenyl)-4-nitrobenzamide, has led to the discovery of different three-dimensional framework structures. These findings are significant in understanding the molecular interactions and structural characteristics of such compounds, with potential implications in crystal engineering and materials science (Wardell et al., 2006).
Mécanisme D'action
Target of Action
N-(4-fluorophenyl)-4-nitrobenzamide is a complex compound with potential biological activity. One of the mechanisms of action of the N-benzoil-N’- (4-fluorophenyl) thiourea derivative, which is structurally similar to N-(4-fluorophenyl)-4-nitrobenzamide, is to inhibit the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing a wide range of cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound interacts with its target, SIRT1, leading to the inhibition of the enzyme . This inhibition can cause overexpression of p53, a gene responsible for negative regulation of the cell cycle . This interaction and the resulting changes can potentially lead to the compound’s anticancer activity .
Biochemical Pathways
Given its potential inhibition of sirt1, it may influence pathways related to cellular aging, apoptosis, and cancer
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which are structurally similar, suggests that these compounds have good pharmacokinetics (adme) properties . They cause relatively low toxicity, except for certain derivatives . More research is needed to determine the specific ADME properties of N-(4-fluorophenyl)-4-nitrobenzamide.
Result of Action
Its potential inhibition of sirt1 could lead to overexpression of p53 , which could induce cell cycle arrest and apoptosis, potentially exerting anticancer effects .
Action Environment
Factors such as temperature, ph, and light could potentially affect the stability and activity of many chemical compounds
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWALBEQFNHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308463 | |
| Record name | N-(4-fluorophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-nitrobenzamide | |
CAS RN |
347-81-9 | |
| Record name | NSC204252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-fluorophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10308463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUORO-4-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

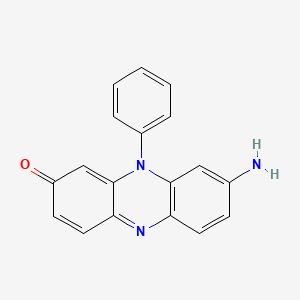
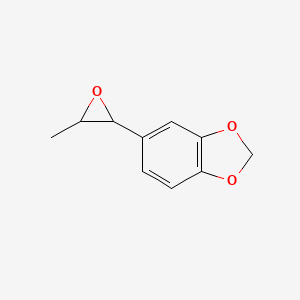
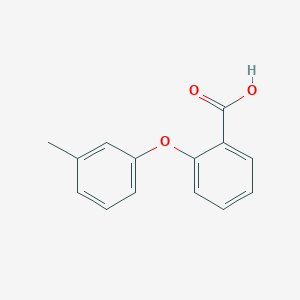
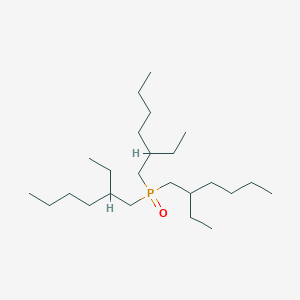
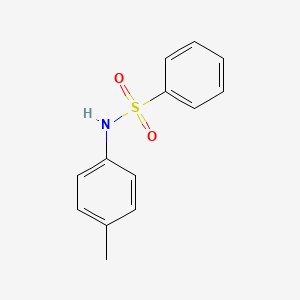
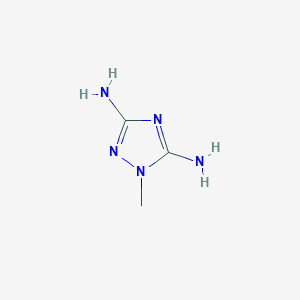

![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)
